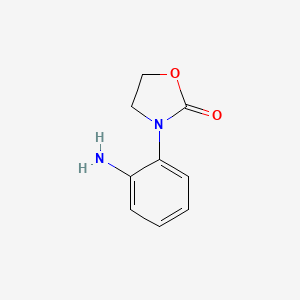

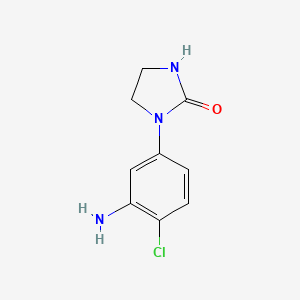

1-(3-Amino-4-chlorophenyl)imidazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazolidin-2-ones, including 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one, has been a subject of research. One method involves the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles .Molecular Structure Analysis

The InChI code for 1-(3-chlorophenyl)-2-imidazolidinone, a similar compound, is 1S/C9H9ClN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5H2,(H,11,13) .Aplicaciones Científicas De Investigación

Imidazolidin-4-ones in Bioactive Oligopeptides

Imidazolidin-4-ones, closely related to 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one, are utilized in bioactive oligopeptides for skeletal modifications. They serve as proline surrogates or protect the N-terminal amino acid against hydrolysis by aminopeptidase and endopeptidase. Their formation involves a stereoselective process, especially when reacted with benzaldehydes containing specific substituents. This stereoselectivity plays a crucial role in their bioactivity (Ferraz et al., 2007).

Structural Importance in Pharmacological Activity

Imidazolidin derivatives like 1-(4-chlorophenyl)-2-aminoimidazoline-2 exhibit significant pharmacological activity. The presence of a 4-chlorophenyl substituent enhances lipophilicity, playing a vital role in the compound's activity and selectivity. These derivatives have shown central activity, particularly antinociceptive and serotonergic properties (Matosiuk et al., 2005).

Antitumor Applications

Certain imidazolidin-4-one derivatives demonstrate potent antitumor effects. For instance, the compound R115777 is a farnesyl protein transferase inhibitor with significant in vivo antitumor effects following oral administration. This compound is derived from a structural class related to 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one (Venet et al., 2003).

Use in Fragrance Industry

Imidazolidin-4-ones are applied as hydrolytically cleavable precursors for controlled release of fragrant aldehydes and ketones. This practical application is significant in the fragrance industry, where the slow release of fragrances is desirable (Trachsel et al., 2012).

Role in Peptidomimetics and Organocatalysis

These compounds are widely used in peptidomimetics, chiral auxiliaries for amino acids synthesis, and as a chiral building block in the total synthesis of natural products. Their applications extend to organocatalysis for iminium-based reactions, showcasing their versatility in various chemical syntheses (Xu et al., 2010).

Antimicrobial Activity

Derivatives of imidazolidin, including those similar to 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one, have been synthesized and tested for antimicrobial activity against various bacteria and fungi. Some compounds have demonstrated moderate activity at certain concentrations (Bhuva et al., 2015).

Mecanismo De Acción

Target of Action

Imidazolidinone derivatives have been found to exhibit a wide range of significant pharmacological or biological activities . They have been researched for their potential as anticancer agents .

Mode of Action

Imidazolidinone derivatives work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO

Biochemical Pathways

Imidazolidinone derivatives have been found to exhibit anti-bacterial, anti-fungal, anti-diabetic, anti-inflammatory, and analgesic activities .

Result of Action

Imidazolidinone derivatives have shown potential as anticancer agents .

Propiedades

IUPAC Name |

1-(3-amino-4-chlorophenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c10-7-2-1-6(5-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4,11H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRXXOIPTXAMEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC(=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.